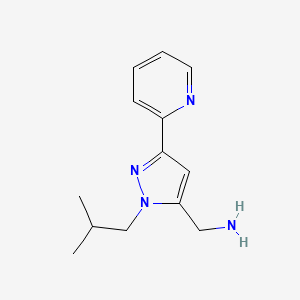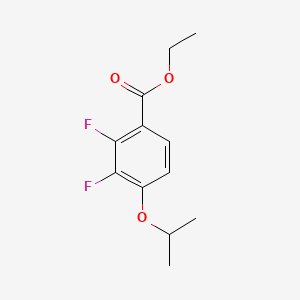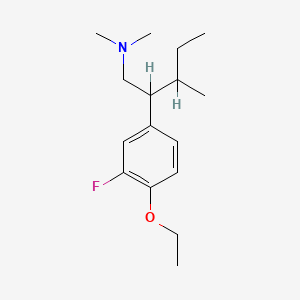
beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine: is an organic compound characterized by its complex structure, which includes a tertiary amine, an aromatic ether, and a fluorinated phenethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine typically involves multiple steps, including the formation of the phenethylamine core, introduction of the ethoxy group, and subsequent fluorination. Common synthetic routes may involve:
Formation of the Phenethylamine Core: This can be achieved through reductive amination of a suitable precursor.
Introduction of the Ethoxy Group: This step may involve etherification reactions using ethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and aromatic sites.
Reduction: Reduction reactions can target the aromatic ring or the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the ethoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the development of more complex molecules.
Biology:
- Potential applications in studying receptor-ligand interactions due to its structural similarity to biologically active amines.
Medicine:
- Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of signaling pathways. The presence of the fluorine atom can enhance binding affinity and selectivity, making it a valuable tool in drug discovery.
Vergleich Mit ähnlichen Verbindungen
Beta-sec-Butyl-N,N-dimethyl-4-ethoxyphenethylamine: Lacks the fluorine atom, resulting in different chemical properties.
Beta-sec-Butyl-N,N-dimethyl-4-fluorophenethylamine: Lacks the ethoxy group, affecting its reactivity and applications.
Uniqueness: Beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the ethoxy and fluorine groups enhances its versatility in various applications.
Eigenschaften
CAS-Nummer |
27779-21-1 |
|---|---|
Molekularformel |
C16H26FNO |
Molekulargewicht |
267.38 g/mol |
IUPAC-Name |
2-(4-ethoxy-3-fluorophenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C16H26FNO/c1-6-12(3)14(11-18(4)5)13-8-9-16(19-7-2)15(17)10-13/h8-10,12,14H,6-7,11H2,1-5H3 |
InChI-Schlüssel |
ITYOSSYGTWUQNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CN(C)C)C1=CC(=C(C=C1)OCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


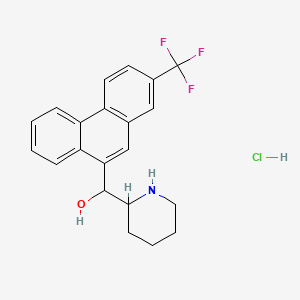
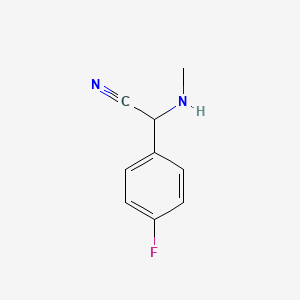
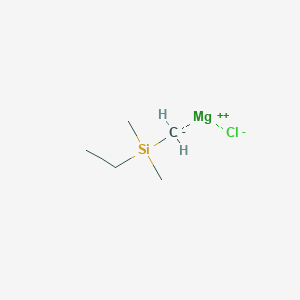
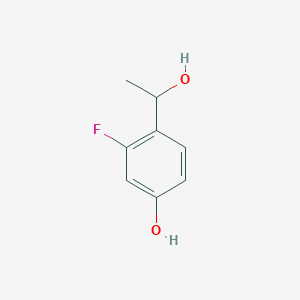
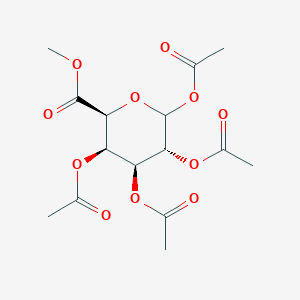

![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
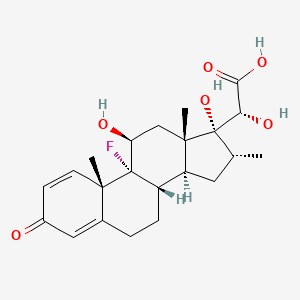
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
